molecular formula C17H17N5O2 B2600484 5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034537-33-0

5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2600484
CAS RN: 2034537-33-0
M. Wt: 323.356
InChI Key: PKRHWNGTBVKFSQ-UHFFFAOYSA-N
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Description

The compound you’re interested in is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an isoxazole ring, and a pyrazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazole compounds, for example, have been used as reagents in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the characteristics of its functional groups. For example, it’s likely that this compound would have a high melting point and be soluble in polar solvents .

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

Pyrazole and pyridine derivatives, including isoxazole carboxamides, have been explored for their versatility in heterocyclic synthesis. These compounds serve as key intermediates in the synthesis of various heterocyclic structures, which are of interest due to their biological activities. For instance, derivatives of 5-aminopyrazoles have been utilized in cyclization reactions to yield compounds with potential anticancer and anti-inflammatory properties. Such syntheses often involve reactions with maleimides or carboxylic acid derivatives to produce novel pyrazolopyrimidine and pyrazolopyridine derivatives (Rudenko et al., 2011; Rahmouni et al., 2016).

Antimicrobial and Antiproliferative Activities

Pyrazole, pyridine, and isoxazole derivatives have been investigated for their antimicrobial and antiproliferative activities. Studies have shown that pyrazolopyridine derivatives exhibit moderate to good antibacterial activity against various strains of bacteria. The presence of carboxamide groups and specific substitutions on the pyrazole and pyridine rings can significantly influence the biological activity of these compounds (Panda et al., 2011). Furthermore, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, demonstrating potential as anticancer agents (Şeyma Cankara Pirol et al., 2014).

Synthetic Methodologies

The compound's structural motifs are useful in the development of new synthetic methodologies. For example, the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles highlights the utility of these scaffolds in constructing complex heterocyclic systems. These methodologies are not only pivotal for the synthesis of biologically active compounds but also for the exploration of novel chemical space (Drev et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrazole derivatives have shown various biological activities and are used in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name

5-cyclopropyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-22-10-13(9-20-22)16-12(3-2-6-18-16)8-19-17(23)14-7-15(24-21-14)11-4-5-11/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRHWNGTBVKFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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